molecular formula C22H18ClN3O2 B11593722 Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11593722
M. Wt: 391.8 g/mol
InChI Key: WJDRJDFZFDESOK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate hydrazine derivatives with β-diketones, followed by cyclization and functional group modifications. For instance, the reaction of choline chloride with urea at elevated temperatures can yield intermediates that are further reacted with various reagents to form the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been observed to inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H18ClN3O2/c1-3-28-22(27)18-13-24-21-19(15-9-11-17(23)12-10-15)14(2)25-26(21)20(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3

InChI Key

WJDRJDFZFDESOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N=C1)C4=CC=CC=C4

Origin of Product

United States

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